molecular formula C17H26O B1614869 Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)- CAS No. 68039-35-0

Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-

Cat. No. B1614869
Key on ui cas rn: 68039-35-0
M. Wt: 246.4 g/mol
InChI Key: YBUIAJZFOGJGLJ-UHFFFAOYSA-N
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Patent
US07060664B2

Procedure details

4 Isomers in a ratio of 1:1.5:2.9:2.8. Odor description: Woody, floral, linalool, Vertofix, ambery. 1H-NMR (CDCl3, 400 MHz): 3.01–2.44 (m, 3H), 2.15/2.11/2.10 (4s, 3H), 2.11–2.82 (m, 3H), 1.69/1.65/1.63/1.62 (4s, 3H), 1.65–1.20 (m, 5H), 1.02–0.91 (m, 3H) ppm. GC/MS (EI): (major isomer): 192 (M+, 16), 163 (9), 149 (48), 134 (41), 121 (57), 107 (54), 93 (92), 79 (52), 43 (100). IR (atr): 2960s, 2870m, 1707vs, 1453w, 1356m, 1172s, 960w cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2960s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2870m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1453w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1356m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1172s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
960w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( 48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( 57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( 54 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( 92 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
C=CC(CCC=C(C)C)(C)O.CC1[C:17]23[CH2:25][C:24]([C:26]([CH3:28])=[O:27])=[C:23]([CH3:29])[CH:19]([C:20]([CH3:22])(C)[CH:16]2[CH2:15]C1)[CH2:18]3>>[C:20](=[C:19]1[CH:17]2[CH2:18][CH2:29][CH:23]1[CH:24]([C:26](=[O:27])[CH3:28])[CH2:25]2)([CH2:16][CH3:15])[CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Two
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2960s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2870m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1453w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1356m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
1172s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
960w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C
Step Ten
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( 48 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( 57 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( 54 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( 92 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(CC)=C1C2C(CC1CC2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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